SIRT5 inhibitor 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

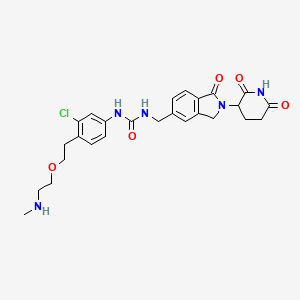

SIRT5 inhibitor 2 is a compound designed to inhibit the activity of sirtuin 5 (SIRT5), a member of the sirtuin family of NAD±dependent deacylases. SIRT5 is primarily located in the mitochondria and is involved in the regulation of various metabolic processes, including the removal of succinyl, malonyl, and glutaryl groups from lysine residues on proteins . The inhibition of SIRT5 has been explored for its potential therapeutic applications in cancer, metabolic disorders, and viral infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SIRT5 inhibitor 2 typically involves the formation of a cyclic peptide structure. One common synthetic route includes the use of solid-phase peptide synthesis (SPPS) to assemble the linear peptide, followed by cyclization through side chain-to-side chain linkage . The reaction conditions often involve the use of coupling reagents such as HATU or DIC and bases like DIPEA in an organic solvent such as DMF . The cyclization step may require specific conditions to ensure the formation of the desired cyclic structure, such as the use of dilute solutions and slow addition of the cyclizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

SIRT5 inhibitor 2 primarily undergoes deacylation reactions, where it inhibits the removal of acyl groups from lysine residues on target proteins . This inhibition can affect various metabolic pathways and cellular processes.

Common Reagents and Conditions

The deacylation reactions catalyzed by SIRT5 typically require NAD+ as a cofactor . Inhibitors like this compound can interfere with this process by binding to the active site of the enzyme, preventing the deacylation of substrates .

Major Products Formed

The major products formed from the inhibition of SIRT5 include the accumulation of acylated lysine residues on target proteins, which can lead to alterations in protein function and cellular metabolism .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

SIRT5 inhibitor 2 exerts its effects by binding to the active site of SIRT5, preventing the enzyme from catalyzing the deacylation of lysine residues on target proteins . This inhibition disrupts various metabolic pathways, leading to changes in cellular processes such as energy production, stress responses, and apoptosis . The molecular targets of this compound include proteins involved in the tricarboxylic acid cycle, fatty acid oxidation, and reactive oxygen species detoxification .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

SIRT1 inhibitors: Target SIRT1, another member of the sirtuin family, involved in regulating transcription, apoptosis, and stress responses.

SIRT2 inhibitors: Target SIRT2, which is primarily involved in cell cycle regulation and neurodegenerative diseases.

SIRT3 inhibitors: Target SIRT3, which regulates mitochondrial function and oxidative stress.

Uniqueness of SIRT5 Inhibitor 2

This compound is unique in its selectivity for SIRT5 over other sirtuin isoforms, making it a valuable tool for studying the specific functions of SIRT5 in cellular metabolism . Its ability to inhibit the removal of succinyl, malonyl, and glutaryl groups from lysine residues distinguishes it from inhibitors targeting other sirtuins, which primarily focus on deacetylation .

Eigenschaften

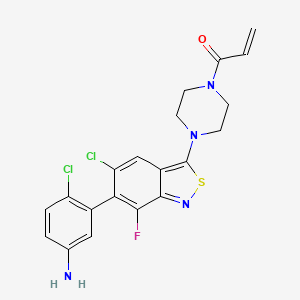

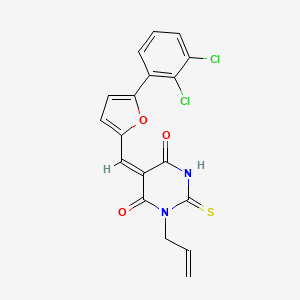

Molekularformel |

C18H12Cl2N2O3S |

|---|---|

Molekulargewicht |

407.3 g/mol |

IUPAC-Name |

(5E)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C18H12Cl2N2O3S/c1-2-8-22-17(24)12(16(23)21-18(22)26)9-10-6-7-14(25-10)11-4-3-5-13(19)15(11)20/h2-7,9H,1,8H2,(H,21,23,26)/b12-9+ |

InChI-Schlüssel |

NASLGRREAVKNNT-FMIVXFBMSA-N |

Isomerische SMILES |

C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C(=O)NC1=S |

Kanonische SMILES |

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC1=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)